tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate
Description
The compound tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate (CAS: 1314357-44-2 ) is a heterocyclic molecule featuring a benzimidazole core fused with a 3-cyanopyridinyl substituent and a tert-butyl-protected piperazine moiety. Its molecular formula is C24H25N5O2, with a molecular weight of 434.47 g/mol. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (proteolysis-targeting chimeras) due to its ability to engage in hydrogen bonding (via the nitrile group) and its conformational flexibility from the piperazine ring .
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(3-cyanopyridin-2-yl)benzimidazol-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H24N6O2/c1-22(2,3)30-21(29)27-13-11-26(12-14-27)20-25-17-8-4-5-9-18(17)28(20)19-16(15-23)7-6-10-24-19/h4-10H,11-14H2,1-3H3 |
InChI Key |
IIXGCYHLCIGEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate generally involves:
- Construction or introduction of the benzo[d]imidazole core.
- Functionalization of the benzo[d]imidazole at the 2-position with a 3-cyanopyridin-2-yl substituent.
- Attachment of the piperazine ring bearing a tert-butyl carbamate (Boc) protecting group at the nitrogen.
- Final coupling of these fragments, often via nucleophilic substitution or palladium-catalyzed cross-coupling.
Preparation of tert-butyl 4-(pyridinyl)piperazine-1-carboxylate Intermediates
A key intermediate is the tert-butyl 4-(pyridinyl)piperazine-1-carboxylate, which can be prepared via photocatalytic coupling methods:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst, 2,2,6,6-tetramethylpiperidine-N-oxide, anhydrous dichloroethane, oxygen atmosphere, blue LED irradiation (10 h) | Formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | High yield (95%), environmentally friendly, avoids heavy metals and hydrogen gas |
This method, from patent CN108558792B, uses visible light photocatalysis to achieve direct coupling in one step with high efficiency and selectivity, minimizing byproducts and cost.
Synthesis of Benzo[d]imidazole Derivatives
The benzo[d]imidazole core is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or dehydrating conditions. For example:
- Condensation of o-phenylenediamine with 3-cyanopyridine-2-carboxaldehyde or related nitrile derivatives under reflux in solvents like ethanol or 2-ethoxyethanol.
- Use of sodium methoxide or other bases to facilitate cyclization.
- Control of reaction atmosphere (inert gas) and temperature to avoid side reactions.
Supporting information from related heterocyclic syntheses indicates:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 2 | N'-Hydroxybenzimidamide derivatives, sodium methoxide, diethyl carbonate, 2-ethoxyethanol, inert atmosphere, reflux | Formation of substituted oxadiazolones and benzoimidazole rings | CO2 release monitored, no explosive decomposition observed |
This general approach can be adapted for benzo[d]imidazole formation with pyridinyl substituents.
Coupling of Piperazine and Benzo[d]imidazole Fragments
The final assembly of this compound involves coupling the piperazine intermediate with the benzo[d]imidazole derivative:
- Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to link the benzo[d]imidazole nitrogen (1-position) to the piperazine nitrogen.
- Use of suitable bases (e.g., potassium carbonate), solvents (e.g., DMF, dioxane), and ligands to optimize coupling efficiency.
- Protection of piperazine nitrogen as tert-butyl carbamate to enhance selectivity and facilitate purification.
Purification and Characterization
- Purification is commonly achieved by column chromatography on silica gel using gradients of ethyl acetate/hexanes or dichloromethane/methanol.
- Final product typically isolated as a colorless to off-white solid.
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The photocatalytic method described in patent CN108558792B represents a significant advancement for preparing tert-butyl 4-(pyridinyl)piperazine intermediates, avoiding heavy metals and harsh conditions, thus suitable for scale-up and environmentally friendly synthesis.
- The benzo[d]imidazole core synthesis is well-established, but the presence of a 3-cyanopyridin-2-yl substituent requires careful control of reaction conditions to avoid side reactions and maintain nitrile integrity.
- Coupling strategies must balance reactivity and selectivity, with protecting groups like tert-butyl carbamate playing a critical role in directing reactions and simplifying purification.
- No direct literature source was found describing the exact one-pot synthesis of the full target compound, indicating that the synthesis is likely performed via stepwise assembly of intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like cyanide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, while the piperazine ring can enhance solubility and bioavailability. The cyanopyridine group may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Benzimidazole Core
4-Cyanobenzyl Substituents
- tert-butyl 4-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (13d): Structure: Replaces the 3-cyanopyridinyl group with a 4-cyanobenzyl substituent and uses a piperidine ring instead of piperazine. Synthesis: 60% yield, purity 98% (HPLC, tR = 2.673 min) .
Difluoromethyl and Triazine Modifications
- tert-butyl 4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazine-1-carboxylate (47): Structure: Incorporates a difluoromethyl group on benzimidazole and a triazine-morpholine scaffold. Synthesis: Quantitative yield via coupling reactions in THF . Impact: The electron-withdrawing difluoromethyl group may stabilize the molecule against metabolic oxidation, while the triazine ring introduces π-stacking capabilities.
Piperazine/Piperidine Ring Modifications
Methylated Piperazine Derivatives
- tert-butyl (R)-4-(1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)-2-methylpiperazine-1-carboxylate (56e): Structure: Features a methyl group on the piperazine ring (R-configuration). Synthesis: 72% yield under microwave irradiation .
Dichlorobenzyl and 3-Methylpiperazine
- tert-butyl 4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-methylpiperazine-1-carboxylate :
Functional Group Additions
Brominated Pyridine Analogs
- tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6): Structure: Bromine substituent at the pyridine 5-position. Synthesis: Prepared via N-bromosuccinimide (NBS) bromination (3 h, rt) . Utility: Acts as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).
Pyrazole and Triazole Variants
Comparative Data Table
Research Implications
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 56e ) reduces reaction times compared to traditional methods.
- Biological Relevance : The nitrile group in the target compound may mimic ATP’s adenine in kinase binding pockets, while dichlorobenzyl analogs could target parasitic proteases (e.g., in malaria ).
- Physicochemical Trade-offs : Piperidine derivatives (e.g., 13d ) sacrifice solubility for membrane permeability, whereas triazole-containing analogs balance both.
Biological Activity
The compound tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.38 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design due to its ability to modulate various biological targets.
Research indicates that piperazine derivatives often interact with neurotransmitter systems, particularly those involving acetylcholine. For instance, studies have shown that certain piperazine compounds can act as inhibitors of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
Antitumor Activity
Recent studies have evaluated the antitumor potential of piperazine derivatives, including those similar to this compound. Compounds exhibiting structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from piperazine frameworks were tested against human cancer cell lines and showed promising results in inhibiting cell proliferation .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been explored. Research has indicated that these compounds possess antibacterial and antifungal activities. In particular, studies involving related piperazine compounds have reported effective inhibition against bacterial strains and fungal pathogens .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
